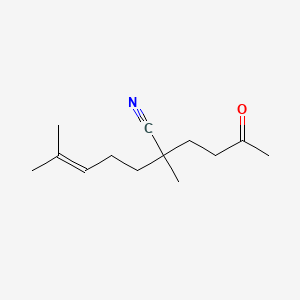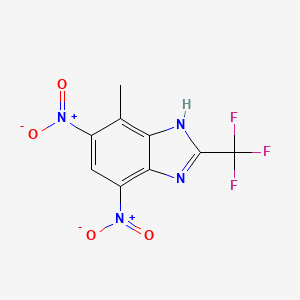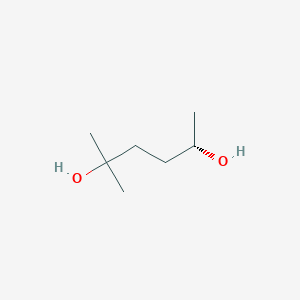
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a carbaldehyde group at position 6, and a 1,4-dioxide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation to introduce the 1,4-dioxide functionality. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the subsequent oxidation. The process parameters are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the 1,4-dioxide moiety to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the carbaldehyde and 1,4-dioxide functionalities.
6-Methylquinoxaline 1,4-dioxide: Has a single methyl group and a 1,4-dioxide moiety.
2-Quinoxalinecarbaldehyde: Contains a carbaldehyde group but lacks the 1,4-dioxide functionality.
Uniqueness
2,3-Dimethyl-6-quinoxalinecarbaldehyde 1,4-dioxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
57948-14-8 |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2,3-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-7-8(2)13(16)11-5-9(6-14)3-4-10(11)12(7)15/h3-6H,1-2H3 |
InChI-Schlüssel |
FVMYANIYKLKNMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


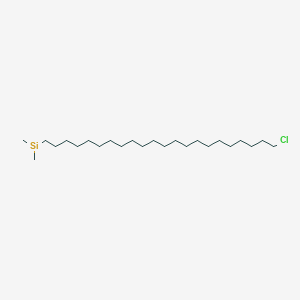
![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
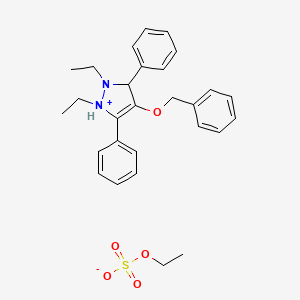

![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
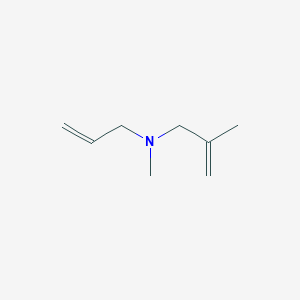
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
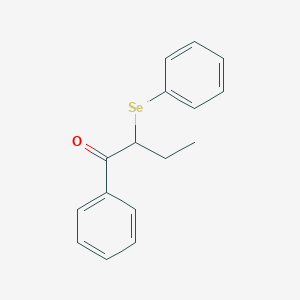
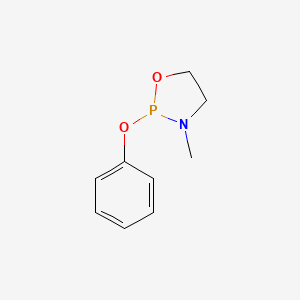
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
